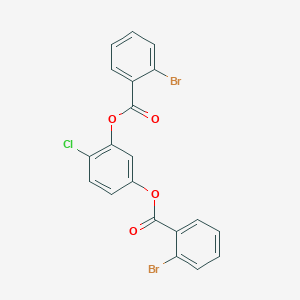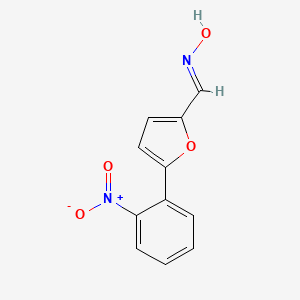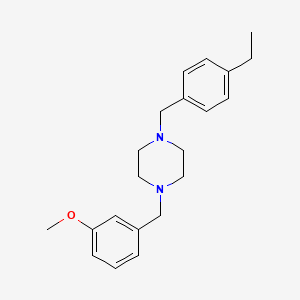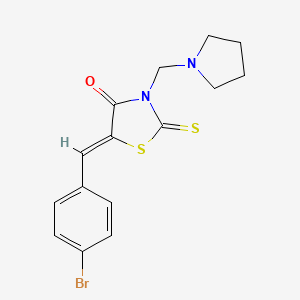![molecular formula C17H11N7 B10887941 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-](/img/structure/B10887941.png)
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. Such a structure provides a versatile scaffold for the development of various pharmacologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines with nitric acid . This oxidative cyclization is a key step in forming the triazolo-pyrimidine core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidative cyclization, as mentioned earlier, to form the triazolo-pyrimidine core.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidative cyclization.
Substituents: Various alkylidenehydrazino or arylmethylidenehydrazino groups can be introduced.
Major Products: The major products formed from these reactions are derivatives of the original compound, which can exhibit different pharmacological properties depending on the substituents introduced .
科学研究应用
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been extensively studied for their potential as CDK2 inhibitors , which are promising targets for cancer treatment . These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, they have been explored as adenosine receptor antagonists , which could have implications in treating cardiovascular diseases and neurological disorders .
作用机制
The primary mechanism of action for these compounds involves the inhibition of CDK2/cyclin A2 , a crucial enzyme complex involved in cell cycle regulation . By inhibiting this complex, the compounds can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different pharmacological properties.
Thioglycoside Derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their chemical structure and specific activity.
Uniqueness: The uniqueness of 7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine lies in its versatile scaffold, which allows for extensive functionalization and optimization for various therapeutic targets. Its ability to inhibit CDK2 selectively makes it a valuable compound in the development of anti-cancer agents .
属性
分子式 |
C17H11N7 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC 名称 |
10-phenyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11N7/c1-2-4-13(5-3-1)24-16-14(10-20-24)17-21-15(22-23(17)11-19-16)12-6-8-18-9-7-12/h1-11H |
InChI 键 |
FELOHFUFIVWZLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-tert-butyl-2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10887866.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887886.png)

![1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887894.png)

![Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B10887897.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887899.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887907.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide](/img/structure/B10887930.png)
![N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10887933.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)

